LY-338979 is a chemical compound that has garnered attention in pharmaceutical research, particularly in the field of oncology. It is classified as an antifolate, which means it inhibits the synthesis of folate-dependent processes, crucial for DNA synthesis and cell division. This compound is primarily studied for its potential therapeutic applications in treating various types of cancer, including malignant mesothelioma, where it has shown to provide a survival advantage when used in combination with other chemotherapeutic agents such as cisplatin .
LY-338979 is derived from the broader class of antifolate compounds, which are known for their role in disrupting nucleotide metabolism. The compound has been identified as a metabolite of another antifolate known as LY231514, indicating its relevance in metabolic pathways associated with cancer treatment . Its classification falls under the category of small molecule therapeutics, specifically targeting folate metabolism.
The synthesis of LY-338979 involves complex organic chemistry techniques. While specific synthetic routes for LY-338979 are not extensively documented, it is known to be synthesized through the metabolic pathways of LY231514. The general approach to synthesizing antifolates typically includes:
The molecular formula for LY-338979 is , indicating a complex structure typical of antifolates. The compound contains multiple functional groups that contribute to its biological activity:
The structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
LY-338979 participates in several key chemical reactions relevant to its function as an antifolate:
These reactions are typically studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification and identification.
The mechanism of action for LY-338979 primarily revolves around its ability to inhibit folate metabolism:
Studies have demonstrated that when administered alongside cisplatin, LY-338979 enhances therapeutic efficacy against tumors by targeting multiple pathways involved in cancer progression .
LY-338979 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal properties.
LY-338979 has significant potential applications in scientific research and drug development:
LY-338979 (CAS 193281-00-4), systematically named (4-(2-(2-amino-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid, is a structurally defined metabolite of the antifolate chemotherapeutic agent pemetrexed (LY231514) [1] [2]. This diacid derivative arises from the oxidative metabolism of pemetrexed, specifically identified as the "6-oxo diacid impurity" during drug formulation and quality control [2] [6]. Its significance in pharmaceutical research stems from its role as a biomarker for pemetrexed metabolism and a critical analyte in monitoring drug purity profiles. Research-grade LY-338979 is typically supplied as a solid powder with >95% purity (HPLC-confirmed), requiring storage at -20°C for long-term stability and dissolution in DMSO for experimental use [1] [3].
Taxonomically, LY-338979 belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, characterized by a fused bicyclic core structure that mimics reduced folate cofactors (Table 1) [1] [8]. This structural homology underpins its biochemical function as a potential modulator of folate-dependent enzymes. The molecule integrates three key domains:
Functionally, its classification as a pemetrexed metabolite positions it within the broader taxonomy of antifolate derivatives, though its specific enzymatic targets remain incompletely characterized relative to the parent drug [1] [6].
Table 1: Taxonomic Classification of LY-338979
Classification Level | Descriptor | Basis |
---|---|---|
Chemical Superclass | Heterocyclic Compounds | Pyrrolopyrimidine core |
Subclass | Pyrrolo[2,3-d]pyrimidines | Fused 5:6 bicyclic ring system |
Functional Category | Antifolate Metabolites | Derived from pemetrexed metabolism |
Biochemical Role | Enzyme Interaction Modulator | Structural mimic of tetrahydrofolate |
Significant research gaps persist in LY-338979 research:
This review addresses the following research imperatives:
Table 2: Physicochemical Properties of LY-338979
Property | Value | Analytical Method | Reference |
---|---|---|---|
Molecular Formula | C₂₀H₂₁N₅O₇ | Elemental Analysis | [1] |
Molecular Weight | 443.41 g/mol | Mass Spectrometry | [1] [3] |
Exact Mass | 443.1441 Da | HRMS | [1] |
XLogP3 | -0.5 (predicted) | Computational | [8] |
Hydrogen Bond Donors | 4 | OECD Test 117 | [8] |
Hydrogen Bond Acceptors | 8 | OECD Test 117 | [8] |
Rotatable Bonds | 11 | Molecular Modeling | [1] [8] |
Solubility | >100 mM in DMSO | Experimental (Certificate of Analysis) | [1] [2] |
Note: Predicted properties are derived from structural analogs where experimental data is unavailable.
The structural complexity of LY-338979 is evidenced by its 11 rotatable bonds and multifunctional hydrogen bonding capacity (Table 2), which present synthetic and analytical challenges. Current commercial availability is limited to custom synthesis with lead times of 2-4 months and minimum order quantities of 1 gram, reflecting the compound's intricate preparation [1] [6]. Resolution of knowledge gaps requires coordinated advances in synthetic chemistry, structural biology, and analytical methodology to elucidate this metabolite's contribution to pemetrexed's therapeutic profile.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7